molecular formula C6H10O6 B2709697 (2R,3S)-Dimethyl 2,3-dihydroxysuccinate CAS No. 13171-64-7; 5057-96-5; 608-68-4

(2R,3S)-Dimethyl 2,3-dihydroxysuccinate

Cat. No.: B2709697
CAS No.: 13171-64-7; 5057-96-5; 608-68-4
M. Wt: 178.14
InChI Key: PVRATXCXJDHJJN-ZXZARUISSA-N
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Description

Significance of Diastereomeric Tartrate Esters in Chemical Research

Tartaric acid and its ester derivatives, broadly classified as tartrates, are of paramount importance in chemical research, primarily due to their role as readily available chiral building blocks. nih.gov These compounds, possessing two stereogenic centers, can exist as different stereoisomers: the chiral enantiomers ((+)- and (-)-tartaric acid) and the achiral meso form. The diesters of the chiral tartaric acids, such as diethyl tartrate and diisopropyl tartrate, are widely employed as chiral auxiliaries, ligands, and starting materials in asymmetric synthesis. nih.gov

The significance of diastereomeric tartrate esters lies in their ability to induce stereoselectivity in chemical reactions, allowing for the controlled synthesis of a specific stereoisomer of a target molecule. This is crucial in fields such as medicinal chemistry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement. The different spatial arrangements of the functional groups in diastereomeric tartrate esters allow them to interact differently with other chiral molecules or catalysts, leading to the preferential formation of one diastereomer over another. This principle is fundamental to many asymmetric synthesis strategies, including chiral resolutions, asymmetric catalysis, and the use of the chiral pool. nih.gov

The Unique Role of the Achiral (2R,3S) Isomer (Meso-Dimethyl Tartrate) in Stereoselective Transformations

The primary strategy involving meso-dimethyl tartrate is its desymmetrization . This process involves a chemical transformation that selectively modifies one of the two equivalent functional groups (the two ester moieties), thereby breaking the internal symmetry and generating a new chiral molecule. rsc.org This approach provides an elegant and efficient way to access enantiomerically enriched compounds from an achiral starting material. For instance, the selective hydrolysis or aminolysis of one of the ester groups in a protected form of meso-dimethyl tartrate can lead to the formation of valuable chiral synthons. rsc.org

Furthermore, derivatives of meso-tartaric acid can be used to synthesize complex natural products where the specific stereochemistry is crucial for their biological activity. By starting with the defined stereochemistry of the meso-compound, chemists can build upon this scaffold to construct intricate molecular architectures with a high degree of stereocontrol. nih.gov

Historical Context of Tartrate Derivatives in Synthetic Chemistry

The history of tartrate derivatives is intrinsically linked to the very origins of stereochemistry. In the mid-19th century, the pioneering work of Louis Pasteur with tartaric acid and its salts laid the foundation for our understanding of molecular chirality. nih.govunl.pt Pasteur meticulously separated two different types of crystals from a salt of tartaric acid, which were mirror images of each other. nih.govunl.pt He astutely deduced that this macroscopic difference in crystal shape must reflect a fundamental asymmetry at the molecular level.

His experiments demonstrated that a solution of one type of crystal rotated plane-polarized light in one direction, while a solution of the mirror-image crystals rotated it in the opposite direction. nih.gov He also identified a third form of tartaric acid that was optically inactive, which he termed "inactive tartaric acid," now known as meso-tartaric acid. chemspider.com Pasteur's classification of the different isomers of tartaric acid, including the dextrorotatory, levorotatory, and the inactive meso form, was a groundbreaking achievement that predated the structural theory of organic chemistry. chemspider.com This seminal work not only introduced the concept of enantiomers but also highlighted the existence of meso compounds, setting the stage for the development of stereoselective synthesis and the strategic use of tartrate derivatives in creating chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13171-64-7; 5057-96-5; 608-68-4

Molecular Formula

C6H10O6

Molecular Weight

178.14

IUPAC Name

dimethyl (2R,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4+

InChI Key

PVRATXCXJDHJJN-ZXZARUISSA-N

SMILES

COC(=O)C(C(C(=O)OC)O)O

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 2r,3s Dimethyl 2,3 Dihydroxysuccinate

Classical Esterification Routes

The most traditional and direct approach to synthesizing (2R,3S)-Dimethyl 2,3-dihydroxysuccinate is through the esterification of its corresponding diacid, meso-tartaric acid.

Acid-Catalyzed Esterification of meso-Tartaric Acid

The synthesis of dimethyl meso-tartrate (B1217512) can be readily achieved via the Fischer-Speier esterification. This well-established method involves reacting meso-tartaric acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The mechanism for this reaction follows a series of reversible steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).

Dehydration : The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, resulting in the protonated ester.

Deprotonation : The final step is the deprotonation of the ester to yield the final product and regenerate the acid catalyst.

This process occurs at both carboxylic acid functional groups to yield the desired diester.

Optimization of Reaction Conditions for Yield and Purity

The Fischer esterification is an equilibrium-controlled process. Therefore, optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The equilibrium can be shifted toward the product side by applying Le Châtelier's principle, either by using a large excess of one reactant (typically the alcohol) or by removing water as it is formed. tandfonline.comrsc.org

Several key parameters can be adjusted to enhance the reaction's efficiency. The following table outlines these parameters and their impact on the synthesis.

ParameterEffect on ReactionTypical Optimization Strategy
Acid Catalyst Increases the rate of reaction by activating the carboxylic acid. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). orcid.orgUse of a strong acid in catalytic amounts (typically 1-5 mol%). The choice of catalyst can depend on the scale and sensitivity of the reactants. Solid acid catalysts like Dowex resins can also be used for easier removal. rsc.org
Reactant Ratio Using a large excess of methanol shifts the equilibrium towards the formation of the ester, increasing the yield. tandfonline.comMethanol is often used as the reaction solvent, ensuring it is present in a large excess.
Temperature Higher temperatures increase the reaction rate. The reaction is typically run at the reflux temperature of the alcohol.Heating the reaction mixture to the boiling point of methanol (approx. 65 °C) under reflux conditions is standard practice. durham.ac.uk
Water Removal Removing water as it is formed is a highly effective method to drive the equilibrium towards the product side, leading to higher conversion. orcid.orgMethods include azeotropic distillation with a Dean-Stark apparatus (if a suitable solvent is used) or the addition of a dehydrating agent like molecular sieves.
Reaction Time Sufficient time is required for the reaction to reach equilibrium or completion.The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Advanced Stereospecific Synthesis Approaches

Modern synthetic chemistry offers more sophisticated methods that provide greater control over stereochemistry, which are particularly relevant for producing complex molecules from meso starting materials.

Reductive Methodologies for Stereocontrol

An advanced approach for synthesizing tartaric acid esters involves the visible-light photoredox-catalyzed reductive dimerization of α-ketoesters. acs.orgrsc.org This transition-metal-free method allows for the formation of the C2-C3 bond of the succinate (B1194679) backbone under mild conditions.

The reaction typically involves an organic dye as a photocatalyst and a Hantzsch ester as a hydrogen donor. acs.org The process generates both meso and dl diastereomers, which can then be separated by column chromatography. While this method doesn't directly produce pure this compound, it represents a modern reductive strategy for constructing the core structure with stereocenters that can be subsequently isolated.

The table below summarizes the key components of this reductive dimerization.

ComponentExampleFunction
Substrate α-Ketoester (e.g., methyl pyruvate)The precursor that undergoes dimerization to form the tartrate backbone.
Photocatalyst Eosin Y (Na₂-EY)Absorbs visible light to initiate the single-electron transfer process. acs.org
Hydrogen Donor Hantzsch Ester (e.g., HEH)Provides the hydrogen atoms for the reductive coupling.
Light Source White Light-Emitting Diodes (LEDs)Provides the energy to excite the photocatalyst. acs.org
Solvent Dimethylformamide (DMF)Solubilizes the reaction components.

"Chiral Memory" Protocols in Meso-Compound Formation

A highly elegant strategy for synthesizing a derivative of dimethyl meso-tartrate employs a "chiral memory" protocol. This approach allows for the creation of a desymmetrized meso compound where the two ester groups are chemically distinct due to the influence of a chiral auxiliary. acs.org

The synthesis starts not from meso-tartaric acid, but from a chiral tartrate derivative, such as (R',R',R,R)-2,3-butane diacetal (BDA) protected dimethyl tartrate. The key is a two-step inversion process that generates the meso (R,S) configuration at the tartrate backbone while the chirality of the BDA protecting group is retained. This residual chirality in the BDA backbone renders the resulting meso-diester desymmetrized.

The synthetic sequence is outlined below:

StepReactionKey ReagentsOutcome
1. Oxidation Double deprotonation followed by oxidation of (R',R',R,R)-2,3-butane diacetal protected dimethyl tartrate.LDA (Lithium diisopropylamide), Iodine (I₂)Formation of the corresponding unsaturated maleate (B1232345) derivative.
2. Reduction Stereospecific hydrogenation of the maleate derivative.Hydrogen (H₂), Rhodium on Alumina (Rh/Al₂O₃)Formation of the target (R',R',R,S)-2,3-butane diacetal protected dimethyl tartrate in quantitative yield.

This efficient procedure relies on the "chiral memory" of the BDA backbone to direct the stereochemical outcome of the reduction, fixing the configuration of the newly formed stereocenters into the meso form.

Derivatization and Functionalization Strategies of 2r,3s Dimethyl 2,3 Dihydroxysuccinate

Acetals and Ketal Formation

The vicinal diol group of (2R,3S)-Dimethyl 2,3-dihydroxysuccinate is readily protected as a cyclic acetal (B89532) or ketal. This protection strategy is fundamental for subsequent reactions, as it masks the reactive hydroxyl groups and imparts conformational rigidity to the molecule, which can influence the stereochemical outcome of further transformations.

Synthesis of Dimethyl Tartrate Acetonide

One of the most common protecting groups for the diol of dimethyl tartrate is the acetonide group, formed by the reaction with 2,2-dimethoxypropane (B42991). This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds in high yield. The formation of the acetonide creates a 1,3-dioxolane (B20135) ring, which locks the conformation of the tartrate backbone.

The synthesis of dimethyl 2,3-O-isopropylidene tartrate can also be achieved through the esterification of tartaric acid with 2,2-dimethoxypropane and methanol (B129727) in the presence of a catalytic amount of hydrochloric acid. tandfonline.com This method can produce the desired product in high yield, although a small percentage of the unprotected dimethyl tartrate may also be formed. tandfonline.com

Protection Group Chemistry and Subsequent Functionalization

The acetonide protecting group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions to regenerate the diol. This allows for the selective functionalization of other parts of the molecule while the diol is protected. For example, the formation of the dimethyl tartrate acetonide allows for the generation of a stable enolate, which can then be trapped with various electrophiles with high stereoselectivity. nih.gov This approach has been utilized in the synthesis of the acyclic precursor of zaragozic acid C, a potent inhibitor of squalene (B77637) synthase. nih.gov

The choice of protecting group can be critical. For instance, Lipton and co-workers found that the cyclopentylidene derivative of diethyl tartrate reacted with LiHMDS and methyl iodide to give exclusively the trans-monomethylated tartrate in 72% yield. nih.gov In contrast, the acetonide derivative under similar conditions yielded a mixture of mono- and dimethylated products. nih.gov

Alkylation Reactions of Tartrate Derivatives

The carbon atoms bearing the ester groups in protected dimethyl tartrate derivatives are acidic and can be deprotonated with a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction.

Stereoretentive Alkylation of Lithiated Acetonides

Seminal work by Seebach and Naef demonstrated that the lithiated acetonide of (R,R)-dimethyl tartrate undergoes stereoselective alkylation with reactive alkyl halides. nih.gov This process is highly valuable as it allows for the direct elaboration of a readily available chiral building block. nih.gov The alkylation proceeds with retention of configuration at the newly formed stereocenter.

Further studies have shown that even "non-activated" alkyl halides can undergo stereoretentive alkylation with lithiated dimethyl tartrate acetonide in synthetically useful yields and high enantiomeric ratios. nih.govbeilstein-journals.org Optimal conditions for this transformation involve prolonged reaction times at -78 °C, followed by quenching at the same temperature. nih.govbeilstein-journals.org These conditions help to avoid the co-generation of racemic diastereomeric side-products. nih.gov

Scope and Limitations with Various Alkyl Halides

The alkylation of lithiated dimethyl tartrate acetonide has been successfully demonstrated with a range of alkyl halides. nih.govelsevierpure.com This includes primary, secondary, and even more complex and valuable electrophiles. nih.gov The yields of these reactions can vary significantly, from 13% to 78%, depending on the specific alkyl halide used. nih.govelsevierpure.com

The reactivity of the alkyl halide plays a significant role in the outcome of the reaction. For instance, alkylation with 1-bromo-2-butyne (B41608) afforded a 62% yield of the monoalkylated product, with no dialkylated product detected even when an excess of the halide was used. rsc.orgpsu.edu In contrast, with more bulky halides like benzyl (B1604629) bromide and 4-methoxybenzyl bromide, no dialkylated products were formed. rsc.orgpsu.edu With propargyl bromide, a small amount of the cis-dialkylated product was obtained. rsc.orgpsu.edu

The table below summarizes the results of the alkylation of lithiated (R,R)-dimethyl tartrate acetonide with various alkyl halides.

Alkyl HalideProductYield (%)
3-(t-Butyldimethylsilyloxy)propyl iodideMonoalkylated tartrate78
3-(Triethylsilyloxy)propyl iodideMonoalkylated tartrate75
Propyl iodideMonoalkylated tartrate69
Ethyl iodideMonoalkylated tartrate58
Methyl iodideMonoalkylated tartrate13
Benzyl bromideMonoalkylated tartrate46
Allyl bromideMonoalkylated tartrate39
4-Methoxybenzyl chlorideMonoalkylated tartrate21

Table adapted from Hodgson, D. M., et al. (2019). Beilstein Journal of Organic Chemistry, 15, 1194-1202.

Origins of Side Products in Alkylation Processes

Several side products can be formed during the alkylation of lithiated tartrate acetonides. One of the main side products is the dialkylated tartrate. nih.govelsevierpure.com These dialkylated products are often formed in small amounts (9-14%) and are thought to arise from the achiral dienolate of the tartrate. nih.govelsevierpure.com

The formation of diastereomeric side products can also occur. The original work by Seebach reported an 80:20 diastereomeric ratio for the alkylation with reactive organohalides. nih.gov However, as mentioned earlier, optimizing the reaction conditions, such as maintaining a low temperature throughout the reaction and quenching, can significantly suppress the formation of these diastereomers. nih.govbeilstein-journals.org

Transesterification and Aminolysis Reactions

The carboxylate termini of this compound are primary sites for modification through reactions such as transesterification and aminolysis. These transformations allow for the introduction of a wide range of functionalities, enabling the synthesis of modified ligands and synthons for more complex targets.

Selective Transesterification of Carboxylate Termini

The transesterification of dimethyl tartrate can be controlled to yield either mono- or bis-substituted products by carefully selecting the catalytic system and reaction conditions. This selectivity is crucial for creating both symmetric and asymmetric derivatives. The reaction with various alcohols, particularly aminoalcohols, has been explored to introduce reactive handles for further functionalization, such as immobilization on solid supports like polyhedral oligomeric silsesquioxanes (POSS).

A variety of catalysts can be employed for this transformation, with organotin compounds like butylstannonic acid showing effectiveness. The choice of catalyst and the stoichiometry of the reactants are key parameters in directing the outcome towards mono- or di-substitution. For instance, transesterification with N-benzyl N-methyl amino ethanol (B145695) in the presence of butylstannonic acid has been used to create modified tartrate ligands. These ligands, after further transformation, have been applied in asymmetric epoxidation reactions.

Catalyst/ReagentAlcoholProduct TypeReference
Butylstannonic acidN-benzyl N-methyl amino ethanolBis-substituted ester google.com
Various catalystsAminoalcoholsMono- or Bis-substituted esters wikipedia.org
Boric Acid / SmCl₃EthanolDiethyl ester guidechem.com

Stereoselective Aminolysis Approaches

Aminolysis of tartrate esters provides a direct route to chiral amides and their derivatives, which are valuable intermediates in synthesis. The reaction proceeds stereoselectively, retaining the configuration of the chiral centers of the tartrate backbone. A well-documented example is the reaction of diethyl tartrate with anhydrous dimethylamine (B145610) in methanol. This reaction proceeds over several days at room temperature to produce (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390) in high yield (93–95%) after crystallization. researchgate.net This diamide can be further functionalized, for example, by O-alkylation of the hydroxyl groups. researchgate.net

In addition to forming acyclic diamides, aminolysis can be directed to form cyclic structures. The reaction of diacyl tartaric acids or their anhydrides with primary amines, such as benzylamine (B48309), can lead to the formation of N-substituted tartrimides. These reactions often involve heating in a suitable solvent with azeotropic removal of water. Interestingly, under certain conditions, the reaction of dibenzoyltartaric acid with benzylamine has been observed to yield O-monobenzoyl-N-benzyltartrimide, indicating a partial hydrolysis of one of the acyl groups during the course of the reaction.

Other Functional Group Transformations

Beyond modifications at the ester groups, the diol functionality of this compound and its derivatives serves as a versatile platform for a range of other functional group transformations. These reactions enable the synthesis of complex heterocyclic structures and the introduction of halogens, significantly expanding the synthetic utility of the tartrate scaffold.

Preparation of Heterocyclic Diols and Lactones from Derived Synthons

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, particularly chiral diols and lactones which are prevalent in many biologically active molecules. orgsyn.org The inherent C2 symmetry of tartrates is often exploited to control stereochemistry in subsequent transformations.

One common strategy involves the initial protection of the diol moiety, for example, as an acetal or ketal. This protected intermediate can then undergo reactions at the ester positions. For instance, reaction with Grignard reagents can convert the esters into tertiary alcohols, yielding versatile TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives. These derived diols serve as powerful chiral auxiliaries and ligands in a multitude of asymmetric reactions. orgsyn.org

Furthermore, tartrate esters are precursors for numerous natural and synthetic lactones. For example, the synthesis of the γ-lactone-containing natural product (+)-muricatacin, which shows cytotoxicity against tumor cells, begins with diethyl-L-tartrate. orgsyn.org The synthetic sequence involves converting the tartrate into an epoxide derivative, followed by nucleophilic opening and subsequent lactonization to form the target molecule. orgsyn.org Similarly, the δ-lactone (+)-boronolide, effective against malaria, has been synthesized from diethyl-D-tartrate through a multi-step sequence involving the formation of a threitol derivative, which is then elaborated and cyclized. orgsyn.org

Starting MaterialKey TransformationProduct ClassExample ProductReference
Dimethyl (R,R)-tartrateAcetalization, Grignard additionChiral Tertiary DiolsTADDOLs orgsyn.org
Diethyl-L-tartrateEpoxidation, Nucleophilic opening, Lactonizationγ-Lactones(+)-Muricatacin orgsyn.org
Diethyl-D-tartrateWeinreb amide formation, Grignard addition, RCMδ-Lactones(+)-Boronolide orgsyn.org

Halogenation Reactions of Derived Structures

The hydroxyl groups of tartrate esters can be converted into halogens through various methods, typically involving the transformation of the diol into a better leaving group. These halogenated derivatives are valuable synthons for introducing further complexity via nucleophilic substitution reactions.

One effective strategy involves the initial conversion of the diol into a cyclic intermediate. For example, diethyl tartrate reacts with thionyl chloride in the presence of a catalytic amount of DMF to form a cyclic sulfite. google.comwikipedia.org This intermediate can then undergo a ring-opening reaction upon treatment with a halide salt, such as lithium bromide (LiBr), in a polar solvent like acetone. This sequence stereoselectively produces a β-halo acyclic sulfite, effectively replacing one of the hydroxyl groups with a halogen. google.comwikipedia.org

Another approach involves the protection of the diol as an acetal, followed by a ring-opening halogenation. Johnson-type acetals, prepared from the reaction of an aldehyde with dimethyl tartrate, can be opened using dialkylboron bromides like Me₂BBr. This reaction cleaves the acetal ring and results in the formation of a bromo acetal derivative, where one of the original hydroxyl oxygens is converted into a bromide. orgsyn.org This method provides a pathway to diastereomerically enriched secondary alcohols after subsequent reactions. orgsyn.org

Tartrate DerivativeReagent 1Reagent 2Halogenated IntermediateReference
Diethyl tartrateThionyl chlorideLithium bromideβ-bromo acyclic sulfite google.comwikipedia.org
Dimethyl tartrate acetalMe₂BBr-Bromo acetal orgsyn.org

Applications of 2r,3s Dimethyl 2,3 Dihydroxysuccinate in Asymmetric Synthesis Through Desymmetrization

General Principles of Meso-Compound Desymmetrization

Meso compounds are achiral molecules that contain chiral centers. masterorganicchemistry.comlibretexts.org Their achirality arises from an internal plane of symmetry that renders the molecule superimposable on its mirror image. The desymmetrization of a meso compound involves a chemical transformation that selectively modifies one of two enantiotopic functional groups, thereby breaking the internal symmetry and generating a chiral, enantioenriched product.

Enantioselective Differentiation of Enantiotopic Functional Groups

The core principle of desymmetrizing a meso compound like (2R,3S)-Dimethyl 2,3-dihydroxysuccinate lies in the ability of a chiral reagent or catalyst to differentiate between its two enantiotopic hydroxyl or ester functionalities. Enantiotopic groups are chemically equivalent in an achiral environment but become distinguishable in the presence of a chiral agent. This differentiation allows for the selective reaction of one group over the other, leading to a non-racemic product.

The success of this approach hinges on the transition states formed between the meso substrate and the chiral catalyst. For the two enantiotopic groups, the diastereomeric transition states will have different energies. The magnitude of this energy difference dictates the enantioselectivity of the reaction; a larger energy difference results in a higher enantiomeric excess (ee) of the product.

Strategies for Chiral Induction from Achiral Meso-Precursors

The transformation of an achiral meso-precursor into a chiral product is a process of chiral induction. This can be achieved through several strategies:

Use of Chiral Catalysts: A small amount of a chiral catalyst can generate a large quantity of a chiral product. The catalyst creates a chiral environment around the meso substrate, facilitating the selective reaction at one of the enantiotopic sites.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the meso compound, which then directs a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

Use of Chiral Reagents: A stoichiometric amount of a chiral reagent can be used to selectively react with one of the enantiotopic groups.

In the context of this compound, the focus is primarily on catalytic methods due to their efficiency and atom economy.

Chemocatalytic Desymmetrization Approaches

Various chemocatalytic methods have been developed for the desymmetrization of meso compounds, including those applicable to meso-tartrates. These approaches often employ metal-based or organocatalytic systems.

Lewis Acid Mediated Ring Opening of Cyclic Meso-Anhydrides (Conceptual Link)

The desymmetrization of cyclic meso-anhydrides through enantioselective ring-opening with an alcohol, often catalyzed by a chiral Lewis base or a chiral Lewis acid, provides a strong conceptual framework for understanding the desymmetrization of acyclic meso-diols like this compound. nih.govnih.gov In the case of anhydrides, a chiral catalyst activates the substrate and facilitates the nucleophilic attack of the alcohol on one of the two enantiotopic carbonyl groups.

This principle can be extended to the desymmetrization of meso-diols through reactions like enantioselective monoacylation or monoetherification. A chiral Lewis acid can coordinate to one of the hydroxyl groups, increasing its nucleophilicity and directing the attack of an electrophile to that specific site. The mechanism involves the formation of a diastereomeric complex between the chiral catalyst and the meso-diol, which then dictates the stereochemical outcome of the reaction.

Desymmetrization of Dialkyl meso-Tartrates Using Catalysts (e.g., Metal Carboxylates, Chiral Ligand Systems)

The desymmetrization of dialkyl meso-tartrates, including the dimethyl ester, can be achieved through enantioselective modification of one of the hydroxyl groups. A notable example is the use of dinuclear zinc asymmetric catalysts. organic-chemistry.org These catalysts have proven effective in the desymmetrization of various meso-diols through asymmetric acylation. organic-chemistry.org While specific data for this compound is not extensively reported, the results from other meso-diols highlight the potential of this approach.

For instance, the desymmetrization of 2-aryl-1,3-propanediols using a dinuclear zinc catalyst with vinyl benzoate (B1203000) as the acylating agent has been shown to proceed with high yields and enantioselectivities. organic-chemistry.org

SubstrateCatalyst Loading (mol%)Acylating AgentTemperature (°C)Yield (%)ee (%)
2-Phenyl-1,3-propanediol2.5Vinyl benzoate-209195
2-(4-Methoxyphenyl)-1,3-propanediol2.5Vinyl benzoate-209394
2-(4-Chlorophenyl)-1,3-propanediol2.5Vinyl benzoate-208893

Table 1: Desymmetrization of 2-Aryl-1,3-propanediols using a Dinuclear Zinc Catalyst. organic-chemistry.org

Chiral ligand systems, often in combination with a metal center, are crucial for achieving high enantioselectivity. Ligands based on chiral backbones, such as those derived from amino acids or BINOL, can create a well-defined chiral pocket around the metal, which in turn controls the stereochemical outcome of the desymmetrization reaction.

Role as a Precursor for Chiral Ligand Synthesis (e.g., TADDOLates, Dioxolanes)

This compound is a valuable starting material for the synthesis of important chiral ligands, which are subsequently used in a wide range of asymmetric transformations.

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols):

TADDOLs are a class of highly effective chiral ligands. ethz.chresearchgate.netnih.gov Their synthesis often begins with a tartrate ester. The general procedure involves the protection of the diol functionality of the tartrate as an acetal (B89532) or ketal, followed by the reaction of the ester groups with an excess of an aryl Grignard reagent. wikipedia.org Although the starting material is typically a chiral tartrate to yield a chiral TADDOL, the same principle can be applied to the meso-isomer. The resulting diol from the meso-tartrate (B1217512) would be a meso-TADDOL. However, by employing a chiral auxiliary during the Grignard addition or through subsequent resolution, enantiomerically enriched TADDOLs can be accessed.

Chiral Dioxolanes:

The diol functionality of this compound can be reacted with aldehydes or ketones to form chiral dioxolanes. researchgate.net These dioxolanes can themselves act as chiral ligands or can be further modified to create more complex ligand structures. For example, the ester groups of the resulting dioxolane can be reduced to alcohols, which can then be converted to other functional groups to coordinate with metal centers. researchgate.net

The synthesis of (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane from a tartrate-derived precursor illustrates this pathway. researchgate.net

Starting MaterialReagent 1Reagent 2Product
Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylateMethylamineLithium aluminum hydride(+)-(4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane
2,2-Dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolaneSodium diphenylamide-(+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane

Table 2: Synthesis of Chiral Dioxolane-based Diamines. researchgate.net

Biocatalytic Desymmetrization Strategies

Biocatalytic desymmetrization of this compound, also known as dimethyl meso-tartrate, involves the selective transformation of one of its two enantiotopic ester groups by an enzyme. This process breaks the symmetry of the molecule, leading to the formation of a chiral product. The success of this strategy hinges on the ability of the enzyme to differentiate between the two chemically equivalent, but spatially distinct, functional groups.

Enzymatic Hydrolysis and Acylation Reactions

The two primary enzymatic reactions employed for the desymmetrization of dimethyl meso-tartrate are hydrolysis and acylation.

Enzymatic Hydrolysis: In this approach, a hydrolase enzyme, typically a lipase (B570770) or an esterase, catalyzes the selective hydrolysis of one of the two methyl ester groups of this compound. This reaction yields a chiral monoester, specifically a hydrogen dimethyl tartrate, and methanol (B129727). The enantioselectivity of the hydrolysis is determined by the enzyme's ability to preferentially bind and cleave either the pro-R or pro-S ester group.

Enzymatic Acylation: While less common for the desymmetrization of diesters, enzymatic acylation can be a viable strategy. In a transesterification reaction, an enzyme can catalyze the selective acylation of one of the hydroxyl groups of a tartrate derivative, or in a more complex system, the selective transformation of one ester group to another using an acyl donor. However, for a simple diester like dimethyl meso-tartrate, hydrolysis is the more direct and commonly studied desymmetrization pathway.

The choice between hydrolysis and acylation often depends on the desired product and the availability of suitable enzymes. For the production of chiral monoesters from dimethyl meso-tartrate, enzymatic hydrolysis is the predominant and well-documented method.

Specific Enzyme Systems and Their Enantioselectivity (e.g., Lipases, Esterases)

A variety of hydrolases have been investigated for the desymmetrization of meso diesters, with lipases and esterases being the most prominent.

Lipases: Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes known for their broad substrate specificity and high enantioselectivity. They are active in both aqueous and non-aqueous media, making them highly valuable in organic synthesis. Several lipases have demonstrated efficacy in the desymmetrization of meso compounds. For instance, research on analogous meso diesters has shown that lipases from various microbial sources can achieve high levels of enantioselectivity.

A notable example is the lipase from Candida antarctica B (CALB), which is one of the most widely used biocatalysts in asymmetric synthesis. mdpi.com Its robustness, high enantioselectivity, and broad substrate tolerance make it a prime candidate for the desymmetrization of diesters. semanticscholar.org While specific data for dimethyl meso-tartrate is not extensively tabulated in readily available literature, studies on structurally similar meso diesters, such as dimethyl 3-substituted glutarates, have shown that CALB can effectively catalyze their desymmetrization through aminolysis and ammonolysis, yielding chiral amides with high enantiomeric excess. semanticscholar.org

Esterases: Esterases (E.C. 3.1.1.1) are another class of hydrolases that are particularly effective in the hydrolysis of esters with short-chain fatty acids. Pig Liver Esterase (PLE) is a well-known and extensively studied esterase for asymmetric hydrolysis of a wide range of esters, including meso diesters. wikipedia.org PLE has been successfully used for the desymmetrizing hydrolysis of various cyclic and acyclic meso diesters, often providing access to chiral monoesters with high optical purity. wikipedia.org For example, in the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, a recombinant isoenzyme of PLE demonstrated high enantioselectivity, yielding the product with an enantiomeric excess of over 99.5%. researchgate.net This highlights the potential of esterases like PLE in the enantioselective hydrolysis of this compound.

The enantioselectivity of these enzymes is highly dependent on the substrate structure, the specific microbial source of the enzyme, and the reaction conditions such as pH, temperature, and solvent. Therefore, screening of different enzymes and optimization of reaction parameters are crucial steps in developing an efficient biocatalytic desymmetrization process.

Enzyme TypeCommon ExamplesKey Characteristics for Desymmetrization
Lipases Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), Porcine Pancreatic Lipase (PPL)High enantioselectivity, broad substrate scope, stability in organic solvents.
Esterases Pig Liver Esterase (PLE)High enantioselectivity for a range of esters, particularly effective for meso diesters.

Biocatalytic Desymmetrization in the Production of Chiral Intermediates

The primary application of the biocatalytic desymmetrization of this compound is the production of chiral building blocks for the synthesis of complex, biologically active molecules. The resulting chiral monoesters of tartaric acid are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov

These chiral tartrate monoesters can be further transformed into a variety of other useful compounds. For example, the remaining ester group can be saponified to yield the corresponding chiral tartaric acid, or it can be converted into an amide or another ester. The free carboxylic acid group can also be modified, for instance, through reduction to an alcohol or conversion to an amide.

The ability to produce these chiral intermediates with high enantiopurity through an environmentally benign enzymatic process is a significant advantage over traditional chemical methods, which often require chiral auxiliaries, stoichiometric amounts of chiral reagents, or resolutions of racemic mixtures that are inherently limited to a 50% theoretical yield. nih.gov Biocatalytic desymmetrization, in contrast, can theoretically achieve a 100% yield of the desired enantiomer.

While detailed industrial-scale applications specifically for the desymmetrization of dimethyl meso-tartrate are not widely published, the successful scale-up of similar processes, such as the PLE-catalyzed desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce hundreds of grams of the chiral monoester, demonstrates the industrial feasibility of this biocatalytic strategy. researchgate.net

Stereochemical Analysis and Absolute Configuration Assignment of 2r,3s Dimethyl 2,3 Dihydroxysuccinate Derivatives

Conformational Analysis in Solution and Solid State

The three-dimensional arrangement of (2R,3S)-Dimethyl 2,3-dihydroxysuccinate derivatives is not static but is influenced by a variety of internal and external factors. Understanding these conformational preferences in both solution and the solid state is fundamental to elucidating their chemical behavior.

Influence of Intramolecular Interactions on Conformation

The conformation of acyclic molecules like dimethyl tartrate derivatives is largely dictated by the rotational possibilities around the central carbon-carbon bond. Studies on related diaryl esters of tartaric acid indicate that these molecules possess a rather rigid and extended structure. acs.org This rigidity is primarily the result of conformational restrictions imposed by intramolecular vicinal hydrogen bonding between the hydroxyl (O-H) and carbonyl (C=O) groups. acs.org

These non-covalent interactions significantly stabilize specific conformers, leading to a preferred spatial arrangement of the molecule's functional groups. The four-carbon chain of these tartrate esters is consistently found to be in an extended conformation. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to calculate the relative free energies and populations of different stable conformers, further illustrating the impact of these intramolecular forces. acs.org

Crystal Structure Elucidation for Conformational Insights

X-ray diffraction provides definitive insights into the molecular conformation within a crystalline lattice. For derivatives of tartaric acid, crystal structure analysis has confirmed that the four-carbon tartrate backbone typically adopts an extended conformation. researchgate.netnih.govacs.org Interestingly, these studies have also revealed that the degree of nonplanarity along this carbon chain is often higher in the solid state compared to what is observed or calculated for the molecule in solution. researchgate.netnih.gov This difference highlights the influence of crystal packing forces on the molecule's final conformation.

Spectroscopic Methodologies for Stereochemical Elucidation

A suite of advanced spectroscopic techniques is essential for the detailed stereochemical analysis of chiral molecules like this compound derivatives. These methods provide crucial information on molecular connectivity, conformation, and absolute configuration.

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For tartrate derivatives, NMR is used to confirm molecular structure and study conformational preferences in solution. researchgate.netacs.org

Beyond static structural analysis, NMR is increasingly used for real-time reaction monitoring. nih.govnih.gov Modern techniques, including flow NMR, allow for the dynamic tracking of chemical transformations, providing insights into reaction mechanisms and kinetics. beilstein-journals.orgbath.ac.uk For example, monitoring the stereoselective synthesis of related compounds can provide data on the formation of different stereoisomers over time. bath.ac.uk This is particularly valuable in asymmetric synthesis, where controlling the stereochemical outcome is paramount. nih.gov The non-invasive nature of NMR makes it an ideal tool for observing reactions as they happen, without altering the reacting system. chemrxiv.org

Table 1: Advanced NMR Applications in Stereochemical Analysis

NMR Application Description Relevance to this compound
Flow NMR In-line or on-line analysis of chemical reactions occurring in a continuous flow system. Enables real-time monitoring of stereoselective reactions involving tartrate derivatives, providing kinetic and mechanistic data. nih.govbeilstein-journals.org
Reaction Monitoring A series of NMR spectra are acquired at regular intervals to track the concentration of reactants, intermediates, and products. Allows for the optimization of reaction conditions to maximize the yield of the desired stereoisomer. nih.govchemrxiv.org

| Conformational Studies | Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data to determine preferred solution-state conformations. | Provides insights into the influence of intramolecular hydrogen bonding and solvent effects on the molecule's 3D structure. researchgate.net |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are uniquely sensitive to molecular chirality and are powerful tools for determining the absolute configuration of chiral molecules. ru.nlnih.govwikipedia.org

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-visible range, is particularly useful for derivatives containing chromophores. ru.nl For example, dinaphthyl esters of tartaric acid exhibit unusually strong exciton-coupled Cotton effects in their ECD spectra, which can be used to deduce their conformation and absolute stereochemistry, despite the significant distance between the chromophores. acs.orgresearchgate.netnih.gov

VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.orgresearchgate.net It provides detailed 3D structural information and is an excellent method for assigning the absolute configuration of chiral molecules, especially when compared with quantum chemical calculations. ru.nlwikipedia.org The combination of experimental VCD spectra with theoretical predictions offers a reliable approach to stereochemical assignment. researchgate.net

Table 2: Chiroptical Spectroscopy Data for Tartrate Derivatives

Technique Observation Structural Insight Reference
ECD Strong exciton (B1674681) Cotton effects in dinaphthyl tartrates. Confirms limited conformational freedom and allows for configurational assignment. acs.orgresearchgate.netnih.gov

| VCD | Characteristic spectral features for different conformers. | Enables the determination of absolute configuration and analysis of conformational populations in solution. | researchgate.netmdpi.com |

Chromatographic Methods for Stereoisomer Separation

The separation of stereoisomers is a critical challenge in chemistry. For tartaric acid and its esters, various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to separate enantiomers and diastereomers. researchgate.net

The most common approach involves the use of a chiral stationary phase (CSP). These phases create a chiral environment that allows for differential interaction with the enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188), have proven effective for this purpose. acs.orggoogle.com For instance, a cellulose-based chiral column can be used in HPLC to separate the chiral isomers of formoterol (B127741) tartrate. google.com

Another strategy is the derivatization of the analyte with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column. researchgate.net The choice of chromatographic conditions, including the mobile phase composition and column temperature, is crucial for achieving optimal separation. walshmedicalmedia.comgoogle.com

Table 3: Chromatographic Separation of Tartrate Stereoisomers

Chromatographic Method Stationary Phase/Selector Application
HPLC Chiral Stationary Phase (e.g., cellulose derivatives) Direct separation of enantiomers of tartrate derivatives and related chiral compounds. google.comnih.gov
HPLC Diastereomeric Chiral Stationary Phases Resolution of racemic thiazide diuretics, demonstrating the principle of diastereomeric interaction for separation. nih.gov
GC Chiral Stationary Phase (e.g., crown ether-based) Separation of volatile chiral compounds, including derivatives of tartaric acid. nih.gov

| RP-HPLC | Chiral Mobile Phase Additive (e.g., D-(-)-tartaric acid) | Indirect separation of enantiomers by forming transient diastereomeric complexes in the mobile phase. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of enantiomeric purity of chiral molecules, including derivatives of this compound. This method is pivotal in distinguishing between enantiomers, which possess identical physical and chemical properties in an achiral environment, making their separation a complex analytical challenge. The separation is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).

The fundamental principle of chiral HPLC involves the differential interaction between the enantiomers of the analyte and the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different stability constants. This difference in stability results in varying retention times for each enantiomer, allowing for their separation and quantification.

A variety of chiral stationary phases have been developed and are commercially available, broadly categorized into polysaccharide-based, cyclodextrin-based, Pirkle-type (brush-type), and protein-based columns. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely utilized due to their broad applicability in separating a diverse range of chiral compounds. Cyclodextrin-based CSPs are effective for analytes that can fit within their chiral cavities, a process known as inclusion complexing.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. Common mobile phases include normal-phase eluents (e.g., mixtures of n-hexane and an alcohol like isopropanol), polar organic mobile phases, and reversed-phase eluents (e.g., mixtures of water, acetonitrile, or methanol (B129727) with buffers or additives). The choice of mobile phase significantly influences the retention and resolution of the enantiomers.

For the enantiomeric purity assessment of this compound derivatives, a suitable chiral HPLC method would be developed and validated. This would involve screening various combinations of chiral stationary phases and mobile phases to identify the optimal conditions for baseline separation of the enantiomers. The detector, typically a UV-Vis detector, would then be used to quantify the area under the curve for each enantiomeric peak. The enantiomeric excess (e.e.) can be calculated from these areas, providing a measure of the enantiomeric purity of the sample.

Below is a table summarizing typical HPLC conditions that could be employed for the chiral separation of tartaric acid derivatives, based on established methodologies for similar compounds.

Parameter Typical Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives on silica (B1680970) gel)
Cyclodextrin-based (e.g., beta-cyclodextrin (B164692) derivatives)
Pirkle-type (e.g., (R)- or (S)-phenylglycine)
Mobile Phase Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) with or without additives
Polar Organic Mode: Methanol or Ethanol (B145695)
Reversed Phase: Acetonitrile / Water or Methanol / Water with buffers (e.g., phosphate, acetate)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 20 - 40 °C
Detection UV-Vis Detector (at a wavelength where the analyte absorbs, e.g., 210-230 nm)
Injection Volume 5 - 20 µL

Detailed Research Findings

While specific studies focusing solely on the HPLC analysis of this compound are not extensively reported in publicly available literature, the analytical principles are well-established through research on tartaric acid and its other esters. For instance, the separation of tartaric acid enantiomers has been successfully achieved using ligand-exchange chromatography with a copper(II) salt in the mobile phase on a chiral stationary phase.

Furthermore, research on the separation of diastereomers formed from chiral molecules and tartaric acid derivatives provides insight into the chromatographic behavior of these compounds. In such cases, reversed-phase and normal-phase HPLC have been effectively used to separate the resulting diastereomers. The choice between normal-phase and reversed-phase depends on the polarity of the derivatives. For instance, more apolar derivatives often show better separation under reversed-phase conditions.

The development of an HPLC method for assessing the enantiomeric purity of a this compound derivative would involve a systematic approach. Initially, a screening of various chiral columns with standard mobile phases would be conducted. Once a promising separation is observed, the mobile phase composition (e.g., the ratio of solvents, type and concentration of additives) and other chromatographic parameters (e.g., flow rate, temperature) would be fine-tuned to optimize the resolution and analysis time. The method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for the intended purpose of enantiomeric purity assessment.

Computational and Theoretical Studies on 2r,3s Dimethyl 2,3 Dihydroxysuccinate and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of (2R,3S)-Dimethyl 2,3-dihydroxysuccinate at the molecular level. These methods, including ab-initio and density functional theory (DFT), allow for the detailed exploration of the molecule's potential energy surface, leading to a deeper understanding of its structure and behavior.

Ab-initio Studies on Conformation and Energetics

Ab-initio quantum chemical studies, which are based on first principles without the inclusion of empirical parameters, have been effectively utilized to analyze the conformational landscape of tartaric acid and its esters. While direct studies on the meso dimethyl ester are limited, extensive research on the chiral (R,R) and (S,S) isomers provides a solid foundation for understanding the conformational behavior of the (2R,3S) isomer.

These studies have revealed that the conformation of dialkyl tartrates is largely governed by a delicate balance of steric effects, dipole-dipole interactions, and, most importantly, intramolecular hydrogen bonding. The rotation around the central C2-C3 bond and the C-O bonds of the ester and hydroxyl groups gives rise to several possible conformers.

For the related dimethyl (R,R)-tartrate, ab-initio calculations have shown that an extended "T" conformation of the carbon backbone is energetically preferred. mdpi.com In this arrangement, the ester groups are situated trans to each other. The stability of these conformers is significantly enhanced by the formation of intramolecular hydrogen bonds between the hydroxyl groups and the oxygen atoms of the adjacent ester groups, which can be either the carbonyl or the methoxy (B1213986) oxygen. mdpi.com This leads to the formation of five-membered rings, a common stabilizing motif in such systems. cmst.eu

It is reasonable to extrapolate that this compound would also favor conformations that maximize intramolecular hydrogen bonding. However, due to its meso nature, the symmetry and energetic landscape will differ from its chiral counterparts. The relative energies of the stable conformers are typically calculated at various levels of theory, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with different basis sets to ensure accuracy. mdpi.com

Table 1: Calculated Relative Energies of Dimethyl (R,R)-Tartrate Conformers This table is illustrative and based on findings for the (R,R) isomer, which provides insight into the types of conformations and energy differences expected for the (2R,3S) isomer.

ConformerRHF/6-31G* (kcal/mol)MP2/6-31G* (kcal/mol)Key Features
T(ss)0.00.0Extended carbon chain, C2 symmetry, intramolecular H-bonds to carbonyl oxygens. mdpi.com
T(as)1.51.2Extended carbon chain, asymmetrical, one H-bond to carbonyl O, one to methoxy O. mdpi.com
G(ss)3.44.1Gauche carbon chain, intramolecular H-bonds.
G(as)4.24.9Gauche carbon chain, asymmetrical H-bonding.

Density Functional Theory (DFT) for Vibrational Spectra Prediction and Conformational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used for conformational analysis and the prediction of vibrational spectra (infrared and Raman). DFT calculations, often using functionals like B3LYP, are employed to optimize the geometries of various conformers of tartaric acid esters and calculate their harmonic vibrational frequencies. acs.org

For this compound, DFT would be the method of choice to:

Identify Stable Conformers: By performing a systematic search of the potential energy surface, all minimum energy conformers can be located. The results are expected to be consistent with ab-initio findings, highlighting the importance of intramolecular hydrogen bonds.

Predict Vibrational Spectra: The calculated harmonic frequencies can be used to simulate the infrared and Raman spectra of the molecule. By comparing these theoretical spectra with experimental data, the presence of specific conformers in different phases (gas, solution, solid) can be confirmed. The vibrational modes associated with the hydroxyl (O-H), carbonyl (C=O), and C-O stretching frequencies are particularly sensitive to the conformational state and hydrogen bonding environment. acs.org

The accuracy of the predicted spectra can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Representative Calculated Vibrational Frequencies for a Dialkyl Tartrate Conformer This table illustrates the type of data obtained from DFT calculations for a related dialkyl tartrate, which would be analogous for the (2R,3S) isomer.

Vibrational ModeFunctional/Basis SetCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch (H-bonded)B3LYP/6-311++G(d,p)~3500~3520
C-H StretchB3LYP/6-311++G(d,p)~2950-3000~2960-3010
C=O StretchB3LYP/6-311++G(d,p)~1740~1750
C-O-C StretchB3LYP/6-311++G(d,p)~1100-1200~1120-1210

Molecular Modeling of Reaction Pathways

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For this compound, molecular modeling can elucidate the mechanisms of reactions that break its inherent symmetry (desymmetrization) and predict the stereochemical outcomes of derivatization reactions.

Investigation of Transition States in Desymmetrization Reactions

The desymmetrization of meso compounds is a fundamentally important strategy in asymmetric synthesis, as it allows for the creation of chiral molecules from achiral starting materials. In the case of this compound, a selective reaction at one of the two equivalent ester groups can lead to a chiral product.

Molecular modeling, particularly the use of DFT, is crucial for understanding how this selectivity is achieved, for instance, in enzyme-catalyzed hydrolysis. By mapping the reaction pathway, computational chemists can locate the transition state structures for the reaction at each of the two ester groups. The transition state is the highest energy point along the reaction coordinate and is the key to understanding the reaction rate and selectivity.

The investigation of these transition states would typically involve:

Modeling the Reactants: Building a model of the enzyme active site with the docked this compound substrate.

Locating Transition States: Using optimization algorithms to find the geometry of the transition state for the nucleophilic attack (e.g., by a serine residue in a lipase) on the carbonyl carbon of each ester group.

Calculating Activation Energies: The energy difference between the reactant complex and the transition state gives the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction. In a successful desymmetrization, the activation energy for the reaction at one ester group will be significantly lower than for the other, leading to the preferential formation of one enantiomer of the product.

These calculations can reveal the subtle non-covalent interactions (e.g., hydrogen bonds, steric hindrance) within the enzyme's chiral pocket that are responsible for differentiating between the two prochiral ester groups.

Prediction of Stereoselectivity in Derivatization Reactions

Computational methods can also be used to predict the stereoselectivity of reactions where new chiral centers are formed from the existing stereochemistry of this compound. For example, the hydroxyl groups could be derivatized, or the enolate of the ester could react with an electrophile.

The prediction of stereoselectivity often involves the following steps:

Conformational Analysis of Reactants: Understanding the preferred conformation of the starting material is crucial, as this can influence which face of a reactive center is more accessible.

Modeling Diastereomeric Transition States: For a reaction that creates a new stereocenter, there will be at least two possible diastereomeric transition states leading to the different product stereoisomers. These transition states are located and their geometries optimized.

Comparing Transition State Energies: The relative energies of the diastereomeric transition states are calculated. According to the Curtin-Hammett principle, the ratio of the products will be determined by the difference in the free energies of these transition states. The transition state with the lower energy will be favored, leading to the major product.

For instance, in the reaction of the enolate of this compound with an aldehyde (an aldol (B89426) reaction), computational modeling could predict whether the syn or anti product would be favored by analyzing the energies of the corresponding Zimmerman-Traxler-type transition states. These models would take into account the steric and electronic influences of the existing hydroxyl and ester groups on the facial selectivity of the reaction.

Role As a Precursor in the Synthesis of Complex Organic Molecules and Natural Products

Chiral Building Block for Polyketides and Other Bioactive Compounds

Tartaric acid and its esters, including (2R,3S)-dimethyl 2,3-dihydroxysuccinate, are considered excellent precursors for the synthesis of heavily oxygenated molecules, a common feature of polyketide natural products. nih.gov The inherent C2-symmetry and the presence of two stereogenic centers allow for the controlled elaboration into complex carbon skeletons. Synthetic chemists utilize this "chiral pool" approach to bypass the need for developing de novo asymmetric methodologies, thus streamlining the synthesis of biologically active compounds. nih.gov The tartrate backbone can be manipulated through various chemical transformations to construct key fragments of larger molecules, ensuring the correct absolute stereochemistry in the final product.

Synthesis of Specific Natural Product Scaffolds (e.g., Zaragozic Acids, Squastatins)

A significant application of tartrate derivatives is in the synthesis of the zaragozic acids and squalestatins, a family of potent inhibitors of squalene (B77637) synthase. nih.gov These natural products feature a complex, highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core. Research has demonstrated that (R,R)-dimethyl tartrate acetonide can be deprotonated to form a stable enolate, which then reacts with various electrophiles. nih.govox.ac.uk This methodology has been pivotal in constructing the intricate core of these molecules. Specifically, a diazoketone derived from an alkylated tartrate undergoes a stereoselective carbonyl ylide formation and subsequent cycloaddition with methyl glyoxylate. ox.ac.uk An acid-catalyzed rearrangement of the resulting cycloadduct yields the 3,4,5-tricarboxylate-2,8-dioxabicyclo[3.2.1]octane core structure of the squalestatins/zaragozic acids. ox.ac.uk

Table 1: Key Intermediates in the Synthesis of the Zaragozic Acid/Squastatin Core from Dimethyl Tartrate Derivatives

Starting Material DerivativeKey Reaction StepResulting Core Structure
(R,R)-Dimethyl tartrate acetonideAlkylation followed by conversion to a diazoketoneNot applicable
Diazoketone intermediateCarbonyl ylide formation-cycloadditionCycloadduct
CycloadductAcid-catalyzed rearrangement2,8-dioxabicyclo[3.2.1]octane core

Intermediacy in the Synthesis of Porphyrazinediols

This compound, specifically the L-(+)-dimethyl tartrate isomer, is a key starting material in the synthesis of porphyrazinediols. acs.orgnih.gov The synthesis involves the conversion of L-(+)-dimethyl tartrate into a protected 2,3-dihydroxymaleonitrile derivative. acs.orgresearcher.life This intermediate then undergoes a Linstead macrocyclization to form the porphyrazine ring system. Subsequent transmetalation and deprotection steps yield the final metalated porphyrazinediols. acs.orgnih.govresearcher.life The stability of these final compounds is highly dependent on the metal ion incorporated into the porphyrazine cavity. acs.orgresearcher.life

Precursor for Other Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The inherent chirality of dimethyl tartrate makes it an excellent scaffold for the synthesis of new chiral auxiliaries and ligands for asymmetric catalysis. Its ester groups can be modified through transesterification with aminoalcohols to introduce reactive functionalities. strath.ac.uk These functionalities can then be used to covalently bond the chiral tartrate moiety to other structures, such as polyhedral oligomeric silsesquioxanes (POSS), creating recoverable and reusable catalysts. strath.ac.uk

Several specific chiral ligands have been synthesized from (+)-Dimethyl L-tartrate for use in various asymmetric reactions. These include:

(2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol

(-)-(4S,5R)-4-(2-pyridyl)-5-(diphenylphosphino)methyl-2,2-dimethyl-1,3-dioxolane (PYDIPHOS)

(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane

These ligands have been successfully employed in asymmetric synthesis, demonstrating the continued importance of dimethyl tartrate as a foundational chiral building block.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and modification of tartrate derivatives. Research efforts are aimed at reducing environmental impact by utilizing renewable feedstocks, employing safer solvents, and designing energy-efficient catalytic processes. (2R,3S)-Dimethyl 2,3-dihydroxysuccinate is derived from tartaric acid, a renewable resource found in fruits. acs.org

Green approaches focus on several key areas:

Renewable Starting Materials: Tartaric acid itself is a bio-based platform chemical. acs.org Its derivatives, including this compound, are being explored as sustainable alternatives to petroleum-derived chemicals, for example, as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). acs.org

Benign Catalysis: Traditional esterification often relies on strong mineral acids. Modern methods employ more environmentally friendly catalysts. For instance, scandium triflate [Sc(OTf)₃] has been used as an effective catalyst for the chemoselective esterification of tartaric acids under mild, room-temperature conditions. nih.govacs.org

Atom Economy: Reactions like thiol-ene click polymerization are being used to synthesize tartaric acid-based poly(ester-thioether)s. nih.govacs.org These reactions are highly efficient and exhibit high atom economy, minimizing waste.

Biodegradability: A significant driver for using tartrate-based compounds is their potential biodegradability. Research into tartrate-based polyesters and plasticizers often includes assessments of their environmental persistence, aiming to create materials that break down naturally. acs.orgnih.govresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Tartrate Derivatives
MethodologyKey FeaturesExample ApplicationReference
Bio-based FeedstocksUtilizes renewable tartaric acid as a starting material.Synthesis of tartrate ester plasticizers for PVC. acs.org
Chemoselective EsterificationUses mild catalysts like Scandium triflate [Sc(OTf)₃] at room temperature.Preparation of dialkenyl tartrate monomers for polymerization. nih.govacs.org
Click PolymerizationHigh-efficiency, high atom economy thiol-ene reactions.Synthesis of biodegradable poly(ester-thioether)s. nih.gov
Acidic Ion Exchange ResinsHeterogeneous catalysts that are easily separable and reusable.Esterification of tartaric acid with various alcohols. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety, and improved scalability. acs.orgnih.govresearchgate.net The integration of these platforms for the synthesis of this compound and its derivatives is a promising area of research.

Key advantages of applying flow chemistry include:

Enhanced Safety and Control: Many chemical reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of runaway reactions. researchgate.net This is particularly relevant when handling reactive reagents.

Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities, reducing the need for extensive downstream purification. researchgate.net

Scalability: Scaling up production in flow chemistry involves running the process for a longer duration or using parallel reactors, which is often more straightforward and predictable than scaling up batch reactors. researchgate.net

Automation: Flow systems can be readily integrated with automated control and monitoring systems. This allows for high-throughput screening of reaction conditions to rapidly identify optimal parameters. researchgate.netbath.ac.uk Automated platforms can accelerate the discovery of new catalysts and the synthesis of derivative libraries for various applications.

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Dimethyl Tartrate Production
ParameterBatch SynthesisFlow Synthesis
Heat TransferLimited by vessel surface area; potential for hot spots.Excellent due to high surface-area-to-volume ratio. researchgate.net
SafetyHigher risk with large volumes of reagents and exothermic reactions.Improved safety with small reaction volumes at any given time. researchgate.net
ScalabilityComplex, often requires re-optimization.More straightforward (scaling out or numbering up). researchgate.net
Process ControlLess precise control over mixing and temperature gradients.Precise control over residence time, temperature, and stoichiometry. researchgate.net
AutomationMore challenging to fully automate.Easily integrated with automated pumps, sensors, and collection systems. bath.ac.uk

Expansion of Biocatalytic Transformations to Novel Substrates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While the synthesis of tartaric acid itself can be achieved via fermentation or enzymatic processes, there is significant potential in using enzymes to modify this compound to create novel, high-value chiral molecules. chemicalbook.comgoogle.com

Future research in this area could involve:

Enantioselective Acylation/Deacylation: Lipases and esterases could be used for the selective acylation of one of the hydroxyl groups or the selective hydrolysis of one ester group, leading to chiral, non-symmetric derivatives.

Oxidation/Reduction Reactions: Oxidoreductases could selectively oxidize one of the hydroxyl groups to a ketone, creating a chiral α-hydroxy-β-keto ester, a valuable synthetic intermediate.

Directed Evolution: Modern protein engineering techniques can be used to evolve enzymes with tailored substrate specificities, allowing them to act on non-natural substrates like this compound or its derivatives to produce specific target molecules.

Enzymatic Desymmetrization: Enzymes are highly effective in the desymmetrization of meso compounds. acs.orgresearchgate.net This principle can be applied to create chiral building blocks from meso-tartrate (B1217512) precursors. For example, enzymatic hydrolysis of one of the two identical ester groups in this compound would yield a chiral monoester.

Table 3: Potential Biocatalytic Transformations for this compound
Enzyme ClassTransformation TypePotential ProductSynthetic Value
Lipase (B570770)/EsteraseSelective mono-acylation or mono-hydrolysisChiral mono-acylated tartrate or mono-acid mono-esterVersatile chiral building block
OxidoreductaseSelective oxidation of a hydroxyl groupDimethyl 2-hydroxy-3-oxosuccinateIntermediate for complex molecule synthesis
GlycosyltransferaseGlycosylation of a hydroxyl groupGlycosylated tartrate esterBioactive compounds, prodrugs

Advanced Materials Science Applications Utilizing Specific Stereochemical Features

The defined meso stereochemistry of this compound makes it an intriguing candidate for applications in advanced materials science, particularly in crystal engineering. The precise spatial arrangement of its functional groups (two hydroxyls, two esters) can be exploited to direct the assembly of highly ordered supramolecular structures.

Potential applications include:

Crystal Engineering and MOFs: The stereochemically fixed hydroxyl and carbonyl groups can act as predictable hydrogen bond donors and acceptors. This allows the molecule to serve as a chiral or pro-chiral linker in the design of Metal-Organic Frameworks (MOFs) or hydrogen-bonded organic frameworks. The specific (2R,3S) configuration can be used to control the pore size, chirality, and dimensionality of the resulting crystalline network.

Chiral Polymers: While the molecule itself is achiral, it can be used as a monomer to create polymers with specific tacticities. Polymerization via the hydroxyl groups could lead to polyesters or polyethers whose bulk properties are influenced by the repeating stereochemical unit.

Liquid Crystals: Derivatives of this compound, where long alkyl or aromatic groups are attached, could exhibit liquid crystalline properties. The rigid, stereodefined core can influence the packing and phase behavior of the molecules.

Table 4: Materials Science Applications Based on Tartrate Stereochemistry
Application AreaRole of (2R,3S) StereochemistryPotential Material PropertyReference
Crystal EngineeringActs as a rigid, predictable building block with defined hydrogen bonding sites.Control over crystal packing and network topology. researchgate.net
Metal-Organic Frameworks (MOFs)Serves as a pro-chiral organic linker.Creation of frameworks with specific pore environments for catalysis or separation.N/A
Biodegradable PolymersIntroduces a biodegradable, stereoregular unit into the polymer backbone.Tunable thermal properties and degradation rates. nih.govacs.org
Bio-based PlasticizersProvides a specific molecular shape that influences compatibility with polymer matrices.Efficient plasticization of polymers like PVC. acs.org

Design of Novel Catalytic Systems for Enhanced Desymmetrization Efficiency

The synthesis of enantiomerically pure compounds from achiral or meso starting materials is a cornerstone of modern asymmetric synthesis. Desymmetrization of meso-diols is a powerful strategy for this purpose. researchgate.netnih.gov While this compound is a meso compound itself, the development of catalysts for the desymmetrization of related meso precursors, such as meso-2,3-disubstituted-1,4-butanediols, is crucial for accessing a wider range of chiral tartrate-like structures.

Research is focused on several classes of novel catalysts:

Organocatalysts: Chiral organocatalysts, such as C₂-symmetric chiral 4-pyrrolidinopyridines and chiral phosphoric acids, have been developed for the enantioselective acylation of meso-diols. researchgate.netbeilstein-journals.org These catalysts activate the substrate or the acylating agent through non-covalent interactions, creating a chiral environment that directs the reaction to one of the two prochiral functional groups.

Metal-Based Catalysts: Dinuclear zinc complexes have proven highly effective for the desymmetrization of meso 1,3- and 1,4-diols. acs.orgorganic-chemistry.org These catalysts create a well-defined chiral pocket that selectively binds and activates one of the hydroxyl groups for acylation.

Oxidative Desymmetrization: New strategies are emerging that use catalytic enantioselective hydrogen atom abstraction to achieve oxidative desymmetrization of meso-diols, yielding valuable chiral hydroxyketone products. nih.gov

The goal is to design catalysts that offer higher enantioselectivity (ee), greater substrate scope, and operate under milder conditions with lower catalyst loadings, making these synthetic routes more efficient and economically viable.

Table 5: Selected Catalytic Systems for Meso-Diol Desymmetrization
Catalyst TypeCatalyst ExampleReaction TypeTypical EfficiencyReference
OrganocatalystC₂-Symmetric Chiral PyrrolidinopyridineEnantioselective AcylationUp to 88% ee beilstein-journals.org
Metal ComplexDinuclear Zinc Asymmetric CatalystEnantioselective AcylationUp to 95% ee acs.orgorganic-chemistry.org
OrganocatalystChiral Phosphoric AcidAsymmetric TransacetalizationHigh diastereoselectivity researchgate.net
Photoredox/HAT CatalystCinchona Alkaloid-derived CatalystOxidative DesymmetrizationHigh yield and enantioselectivity nih.gov

Q & A

Basic Questions

Q. How can the stereochemical configuration of (2R,3S)-dimethyl 2,3-dihydroxysuccinate be experimentally confirmed?

  • Methodological Answer : The stereochemistry is verified using chiral analytical techniques:

  • NMR Spectroscopy : Coupling constants (JJ-values) between vicinal protons (e.g., H2 and H3) and nuclear Overhauser effects (NOEs) can confirm spatial arrangements .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry by resolving the spatial positions of substituents .
  • Polarimetry : Compare optical rotation values with literature data (e.g., CAS 608-68-4 for the (2R,3S)-isomer) to validate enantiomeric purity .

Q. What are the standard synthetic routes for preparing this compound at the laboratory scale?

  • Methodological Answer :

  • Esterification of Tartaric Acid : React (2R,3S)-tartaric acid with methanol in the presence of acid catalysts (e.g., H2_2SO4_4) under reflux, followed by purification via recrystallization .
  • Enzymatic Resolution : Use lipases or esterases to selectively esterify the desired enantiomer from a racemic mixture, ensuring high stereochemical fidelity .
  • Protection/Deprotection Strategies : Employ tert-butyl-dimethylsilyl (TBDMS) groups to protect hydroxyl groups during synthesis, minimizing side reactions .

Advanced Questions

Q. How can researchers address contradictions in reported melting points or optical rotations for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. To resolve:

  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative HPLC to isolate high-purity samples .
  • Solvent Standardization : Measure optical rotation in the same solvent (e.g., water or ethanol) as literature references to eliminate solvent polarity effects .
  • Interlaboratory Validation : Cross-check data with independent labs using calibrated instruments (e.g., differential scanning calorimetry for melting points) .

Q. What role does this compound play in asymmetric synthesis or catalysis?

  • Methodological Answer :

  • Chiral Auxiliary : The compound’s hydroxyl groups can coordinate to metal catalysts (e.g., Ru or Rh) in asymmetric hydrogenation, enhancing enantioselectivity in ketone reductions .
  • Ligand Design : Functionalize the dihydroxysuccinate core to create chiral ligands for transition-metal catalysts, as seen in the synthesis of opioid receptor modulators .
  • Salt Formation : Convert to bitartrate salts (e.g., cysteamine bitartrate) to improve solubility and stability in pharmaceutical intermediates .

Q. How can diastereomer formation be minimized during esterification of (2R,3S)-tartaric acid?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform esterification at 0–5°C to reduce epimerization risks .
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of hydroxyl groups.
  • Kinetic Control : Optimize reaction time to avoid equilibrium conditions favoring undesired diastereomers. Monitor progress via TLC or inline IR spectroscopy .

Key Notes

  • Stereochemical integrity is critical; always validate via NMR/X-ray .
  • Advanced applications leverage the compound’s chiral centers for catalysis or drug intermediates .

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